2-Phenylcyclohexanol
Overview
Description
2-Phenylcyclohexanol is a chemical compound with the molecular formula C12H16O . It has a molecular weight of 176.2548 . It is also known by other names such as Insect repellent 448, Esnn, and 2-Fenylcyklohexanol .
Molecular Structure Analysis
The molecular structure of 2-Phenylcyclohexanol consists of a cyclohexanol ring with a phenyl group attached to the second carbon . The 3D structure of the compound can be viewed using specific software .Physical And Chemical Properties Analysis
2-Phenylcyclohexanol is a white crystalline powder . It has a melting point of 105 °C . The compound has a density of 1.0330 and a refractive index of 1.5091 .Scientific Research Applications
Chemical Analysis
- Field : Analytical Chemistry
- Application : 2-Phenylcyclohexanol can be analyzed by reverse phase (RP) HPLC method .
- Method : The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
- Results : This method allows for the analysis of 2-Phenylcyclohexanol in a laboratory setting .
Synthesis of Cyclohexanol and Ethanol
- Field : Organic Chemistry
- Application : 2-Phenylcyclohexanol, as a value-added chemical, has attracted much attention due to its huge application market .
- Method : The hydrogenation of cyclohexyl acetate (CHA), derived from the esterification of acetic acid and cyclohexene, not only provides a novel route to yield CHOL and ethanol (EtOH), but also rationally utilizes excess acetic acid .
- Results : A Cu2Zn1.25/Al2O3 catalyst, which contained 16.2 wt% Cu and 9.6 wt% Zn, exhibited superior catalytic performance with 93.9% conversion of CHA and 97.2% selectivity to EtOH along with 97.1% selectivity to CHOL in a batch reactor .
Insect Repellent
- Field : Entomology
- Application : 2-Phenylcyclohexanol is used as an insect repellent .
- Method : The compound can be applied to the skin or clothing to deter insects .
- Results : The effectiveness of 2-Phenylcyclohexanol as an insect repellent varies depending on the species of insect and the concentration of the compound .
Chromatography
- Field : Analytical Chemistry
- Application : 2-Phenylcyclohexanol can be separated using a Newcrom R1 HPLC column .
- Method : The compound is introduced into the HPLC system and separated based on its interaction with the stationary phase of the column .
- Results : This method allows for the separation and identification of 2-Phenylcyclohexanol in a mixture .
AI Applications
- Field : Artificial Intelligence
- Application : 2-Phenylcyclohexanol is used in AI applications .
- Method : The specific methods of application in AI are not detailed .
- Results : The outcomes of these applications are not specified .
Chiral Auxiliary
- Field : Organic Chemistry
- Application : 2-Phenylcyclohexanol is used as a chiral auxiliary .
- Method : The glyoxylate reacted with 2,4-dimethyl-2-pentane with trans-2-phenylcyclohexanol as a chiral auxiliary .
- Results : For even greater conformational control, switching from a phenyl to a trityl group gives trans-2-tritylcyclohexanol (TTC). In 2015, the Brown group published an efficient chiral permanganate-mediated oxidative cyclization with TTC .
Safety And Hazards
properties
IUPAC Name |
2-phenylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIBYZBZXNWTPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041446 | |
Record name | 2-Phenylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Chem Service MSDS] | |
Record name | 2-Phenylcyclohexanol | |
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URL | https://haz-map.com/Agents/19675 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2-Phenylcyclohexanol | |
CAS RN |
1444-64-0, 16201-63-1 | |
Record name | 2-Phenylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1444-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylcyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001444640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC245088 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245088 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-PHENYLCYCLOHEXANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylcyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.443 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIS-2-PHENYL-1-CYCLOHEXANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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